
Anti-inflammatory agent 64
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 64 is a compound known for its potent anti-inflammatory properties. It is used in the treatment of various inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory diseases. The compound works by inhibiting specific pathways involved in the inflammatory response, thereby reducing inflammation and associated symptoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 64 involves multiple steps, including the use of carboxylic acids, esters, and ketones as starting materials. The process typically involves reactions such as the Friedel–Crafts reaction and the Nazarov reaction, which employ α,β-unsaturated ketones as substrates and are carried out in the presence of Brønsted or Lewis acids .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions: Anti-inflammatory agent 64 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of anti-inflammatory activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound to enhance its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often tested for their efficacy and safety in treating inflammatory conditions.
科学的研究の応用
Anti-inflammatory agent 64 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the mechanisms of anti-inflammatory drugs and in the development of new synthetic methodologies.
Biology: The compound is used in cell culture studies to investigate its effects on inflammatory pathways and cytokine production.
Medicine: this compound is being explored for its potential in treating various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the formulation of anti-inflammatory drugs and in the development of new therapeutic agents.
作用機序
The mechanism of action of anti-inflammatory agent 64 involves the inhibition of specific enzymes and pathways involved in the inflammatory response. The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes . By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation.
類似化合物との比較
Aspirin: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.
Ibuprofen: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Diclofenac: A potent NSAID that is often used for more severe inflammatory conditions.
Uniqueness: Anti-inflammatory agent 64 is unique in its specific targeting of both cyclooxygenase and lipoxygenase pathways, providing a broader spectrum of anti-inflammatory activity compared to other NSAIDs. Additionally, its synthetic versatility allows for the creation of various derivatives with potentially enhanced therapeutic properties.
特性
分子式 |
C20H21ClN2O3 |
|---|---|
分子量 |
372.8 g/mol |
IUPAC名 |
(E)-N-[3-(5-chloro-2,3-dihydroindol-1-yl)propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H21ClN2O3/c21-16-4-5-17-15(13-16)8-11-23(17)10-1-9-22-20(26)7-3-14-2-6-18(24)19(25)12-14/h2-7,12-13,24-25H,1,8-11H2,(H,22,26)/b7-3+ |
InChIキー |
DWFLUALOSACUKM-XVNBXDOJSA-N |
異性体SMILES |
C1CN(C2=C1C=C(C=C2)Cl)CCCNC(=O)/C=C/C3=CC(=C(C=C3)O)O |
正規SMILES |
C1CN(C2=C1C=C(C=C2)Cl)CCCNC(=O)C=CC3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


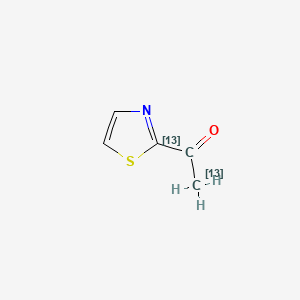
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)
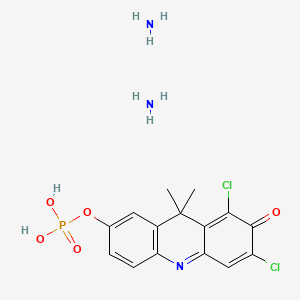
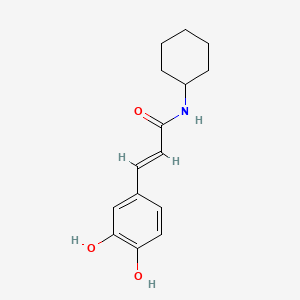
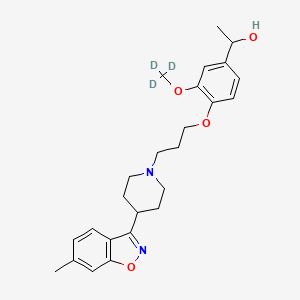
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)

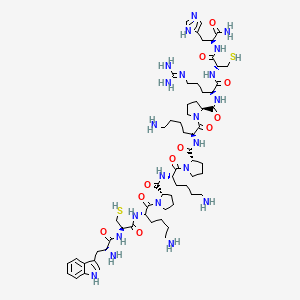
![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)

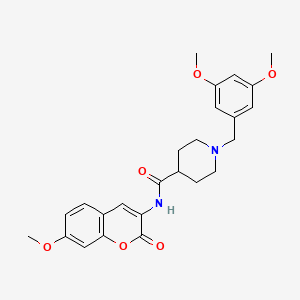
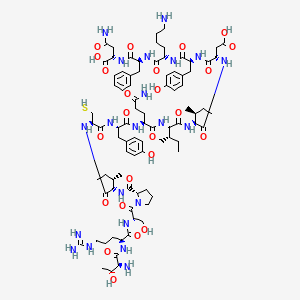
![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)
